molecular formula C13H14N4O4S2 B2854154 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide CAS No. 868976-45-8

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide

Cat. No.: B2854154
CAS No.: 868976-45-8
M. Wt: 354.4
InChI Key: FMAOREBYCDXFKD-UHFFFAOYSA-N
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Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and an amino-oxoethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with the amino-oxoethylthio group. The final step involves the coupling of this intermediate with 3,5-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the amino-oxoethylthio group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the oxo group to a hydroxyl group.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring and the amino-oxoethylthio group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [(2-Amino-2-oxoethyl)thio]acetic acid: This compound shares the amino-oxoethylthio group but lacks the thiadiazole and benzamide moieties.

    3-[(2-Amino-2-oxoethyl)thio]propanoic acid: Similar in structure but with a different backbone.

    Methyl N-{4-[(2-amino-2-oxoethyl)thio]pyridin-3-yl}sulfonyl-N′-cyanocarbamimidothioate: Contains a similar amino-oxoethylthio group but with different substituents.

Uniqueness

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, is a key differentiator, as it can impart unique reactivity and biological activity.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-20-8-3-7(4-9(5-8)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAOREBYCDXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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